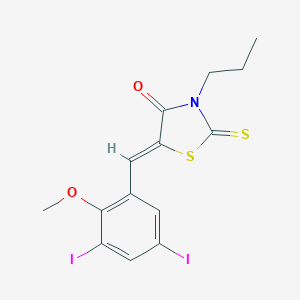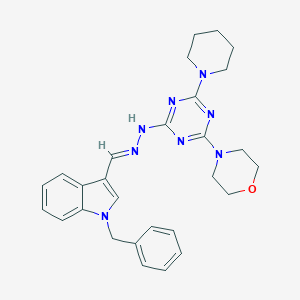
5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, also known as DIBO, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DIBO is a yellow crystalline solid that is soluble in organic solvents such as chloroform, dichloromethane, and acetone.
Aplicaciones Científicas De Investigación
5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antiviral, anticancer, and antibacterial activities. 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been found to be effective against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been found to have antibacterial activity against both gram-positive and gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of viral reverse transcriptase and DNA polymerase enzymes. 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. The antibacterial activity of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the replication of HIV in human T cells and to reduce the levels of viral RNA in infected cells. 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is its broad spectrum of activity against viruses, bacteria, and cancer cells. It is also relatively easy to synthesize and has a high yield. However, 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments. It is highly reactive and sensitive to light, which can make it difficult to handle. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one derivatives with improved activity and selectivity against specific viruses, bacteria, and cancer cells. Another area of focus is the investigation of the mechanism of action of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, which could lead to the development of new therapies for viral infections and cancer. Additionally, the use of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one as a building block for the synthesis of novel materials with unique properties is an exciting area of research.
Métodos De Síntesis
The synthesis of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 3,5-diiodo-2-hydroxybenzaldehyde and 3-propyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as methanol or ethanol at room temperature, and the product is isolated by filtration and recrystallization. The yield of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is typically around 60-70%.
Propiedades
Nombre del producto |
5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C14H13I2NO2S2 |
Peso molecular |
545.2 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H13I2NO2S2/c1-3-4-17-13(18)11(21-14(17)20)6-8-5-9(15)7-10(16)12(8)19-2/h5-7H,3-4H2,1-2H3/b11-6- |
Clave InChI |
OOCKFRJPUOGAHP-WDZFZDKYSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)I)I)OC)/SC1=S |
SMILES |
CCCN1C(=O)C(=CC2=CC(=CC(=C2OC)I)I)SC1=S |
SMILES canónico |
CCCN1C(=O)C(=CC2=C(C(=CC(=C2)I)I)OC)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl {[6-({2-[(4-phenyl-1-piperazinyl)carbonyl]benzoyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B301558.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide](/img/structure/B301559.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B301560.png)

![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)
![N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-piperidinylcarbonyl)benzamide](/img/structure/B301563.png)
![N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B301564.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)
![(2Z,5E)-3-cyclohexyl-5-{2,3-dibromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301569.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B301572.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301576.png)
![5-chloro-N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B301581.png)